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Abstract: This technical guide provides an in-depth analysis of the foundational research
conducted from late 2019 to early 2022 concerning the origins of Severe Acute Respiratory
Syndrome Coronavirus 2 (SARS-CoV-2). It focuses on the key genomic, phylogenetic, and
structural biology studies that shaped the initial understanding of the virus's emergence. This
document summarizes critical quantitative data, details key experimental methodologies, and
visualizes the logical and experimental frameworks used during this pivotal period. The primary
focus of early research centered on a probable zoonotic origin, with significant evidence
pointing towards bat-derived coronaviruses as the ancestral reservoir.

Genomic and Phylogenetic Analysis: Tracing the
Viral Lineage

Early in the COVID-19 pandemic, rapid sequencing of viral genomes from patients was crucial.
The first genome sequences, isolated from patients in Wuhan, China, were made public in
January 2020.[1][2] These sequences were almost identical, sharing 79.6% sequence identity
with the original SARS-CoV and a striking 96% identity at the whole-genome level to a bat
coronavirus known as RaTG13.[3][4][5] This high degree of similarity immediately suggested a
probable bat origin for the new virus.[3][6]
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Phylogenetic analyses consistently placed SARS-CoV-2 within the Betacoronavirus genus,
specifically in the subgenus Sarbecovirus, alongside SARS-CoV and a multitude of bat-derived
coronaviruses.[7] The close relationship to RaTG13, which was discovered in Rhinolophus
affinis (intermediate horseshoe bat) from Yunnan province, China, became a cornerstone of the
natural origin hypothesis.[3][8]

Subsequent research identified another group of related coronaviruses in Malayan pangolins
(Manis javanica).[9][10] While the overall genomic similarity of pangolin coronaviruses to
SARS-CoV-2 was lower than that of RaTG13 (around 85-92%), the Receptor-Binding Domain
(RBD) of the pangolin virus's spike protein was remarkably similar to that of SARS-CoV-2.[8][9]
[11][12] This led to the hypothesis that a recombination event involving bat and pangolin
coronaviruses, or a related ancestor, might have occurred.[10][13]

Quantitative Data: Genomic Sequence ldentity

The following table summarizes the whole-genome nucleotide sequence identity between
SARS-CoV-2 and its closest known relatives identified in early research.
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The Spike Protein and ACE2 Receptor Interaction

A critical area of early investigation was the mechanism of viral entry into human cells.
Research quickly confirmed that SARS-CoV-2, like SARS-CoV, uses the Angiotensin-
Converting Enzyme 2 (ACE?2) as its primary receptor.[1][2][4] The interaction is mediated by the
virus's spike (S) glycoprotein. The S protein has two subunits: S1, which contains the RBD that
binds to ACE2, and S2, which facilitates membrane fusion.

Structural and biochemical studies revealed that the SARS-CoV-2 spike protein binds to human
ACEZ2 with a significantly higher affinity than the spike protein of SARS-CoV.[14] This high-
affinity binding was identified as a key feature potentially contributing to the virus's efficient
human-to-human transmission.[15]

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.researchgate.net/publication/338998831_A_pneumonia_outbreak_associated_with_a_new_coronavirus_of_probable_bat_origin
https://pmc.ncbi.nlm.nih.gov/articles/PMC7361880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8022302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7156161/
https://www.mdpi.com/1422-0067/23/16/9115
https://pmc.ncbi.nlm.nih.gov/articles/PMC8022302/
https://www.mdpi.com/1422-0067/23/16/9115
https://pmc.ncbi.nlm.nih.gov/articles/PMC8022302/
https://pubmed.ncbi.nlm.nih.gov/32015507/
https://images.liverpoolmuseums.org.uk/2020-06/Bat-transmission-pages-1.pdf
https://en.wikipedia.org/wiki/SARS-CoV-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC7095418/
https://pubmed.ncbi.nlm.nih.gov/32015507/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7833600/
https://www.researchgate.net/publication/341369358_In_silico_comparison_of_spike_protein-ACE2_binding_affinities_across_species_significance_for_the_possible_origin_of_the_SARS-CoV-2_virus
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Notably, the RBD of SARS-CoV-2 appeared well-adapted for binding to human ACE2.[15]
While the overall genome of RaTG13 was the closest match, its RBD differed significantly in

key amino acid residues required for efficient ACE2 binding.[8][13] Conversely, the pangolin

coronavirus RBD was nearly identical in these key residues, fueling speculation about its role

as a potential intermediate host.[8]

Another pivotal discovery was the presence of a polybasic (furin) cleavage site at the S1/S2
junction of the SARS-CoV-2 spike protein. This feature, absent in RaTG13 and pangolin

coronaviruses, is known to enhance the efficiency of viral entry into cells and was highlighted

as a notable feature of the new virus.[7][9]
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Experimental Protocols and Methodologies

The findings described above were the result of specific, reproducible experimental protocols.
Below are summaries of the core methodologies employed in the foundational studies.

Virus Isolation, Sequencing, and Phylogenetic Analysis

This workflow was fundamental to identifying the novel pathogen and placing it in the context of
known coronaviruses.

¢ Protocol: Virus Isolation and Genome Sequencing

o Sample Collection: Bronchoalveolar lavage fluid, nasopharyngeal swabs, or
oropharyngeal swabs were collected from patients exhibiting symptoms of pneumonia.[3]
[16]

o Virus Isolation: Samples were inoculated onto cell lines susceptible to respiratory viruses,
typically Vero EG6 cells. The cells were cultured and monitored for cytopathic effects (CPE).
[17]

o RNA Extraction: Total RNA was extracted from patient samples or cell culture supernatants
using commercial kits (e.g., TRIzol reagent or QIAamp Viral RNA Mini Kit).

o Sequencing: Metagenomic RNA sequencing was performed. Libraries were prepared
using kits like the TruSeq RNA Library Prep Kit and sequenced on platforms such as
lllumina MiSeq or NovaSeq.

o Genome Assembly: Reads were assembled de novo or by mapping to a reference
coronavirus genome to generate the full-length viral genome sequence.[12]

o Confirmation: The presence of the virus was confirmed using quantitative real-time PCR
(RT-gPCR) targeting specific viral genes.[16]

o Protocol: Phylogenetic Analysis

o Sequence Alignment: The newly obtained SARS-CoV-2 genome sequences were aligned
with a curated dataset of known coronavirus genomes (including SARS-CoV, MERS-CoV,
and various bat and pangolin coronaviruses) using software like MAFFT.[18]
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o Model Selection: A suitable nucleotide substitution model was determined using statistical
methods.

o Tree Inference: Phylogenetic trees were constructed using methods such as Maximum
Likelihood (e.g., IQ-TREE) or Bayesian inference (e.g., MrBayes).[18][19] These methods
model the evolutionary relationships between the sequences.

o Validation: The robustness of the tree topology was assessed using bootstrapping or by
calculating posterior probabilities.

Spike-ACE2 Binding Assays
These experiments were crucial for understanding the mechanism of viral entry and the
efficiency of the spike-ACEZ2 interaction.

o Protocol: Cell-Based Binding Assay

o Cell Culture: Human cell lines engineered to express high levels of ACE2 (e.g., ACE2-
A549 cells) or naturally expressing ACE2 (e.g., Vero E6 cells) were cultured.[20][21]

o Recombinant Protein Preparation: The Receptor-Binding Domain (RBD) of the SARS-
CoV-2 spike protein was produced as a recombinant protein, often with a tag (e.g., biotin
or Fc) for detection.[20]

o Binding Reaction: The cultured cells were incubated with the purified, tagged RBD protein.
[21]

o Detection: For biotinylated RBD, a fluorescently labeled streptavidin conjugate (e.qg.,
Streptavidin-Dylight650) was added. For Fc-tagged RBD, a fluorescently labeled anti-Fc
antibody was used.[20][21]

o Quantification: The amount of bound RBD was quantified by measuring the fluorescence
signal using flow cytometry. The intensity of the signal is proportional to the binding affinity.
[20]

e Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay

o Plate Coating: 96-well plates were coated with recombinant human ACEZ2 protein.[22]
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o Binding Step: Recombinant SARS-CoV-2 spike protein (or its RBD domain), typically
fused to an Fc tag, was added to the wells and allowed to bind to the immobilized ACE2.
[22]

o Detection: An enzyme-conjugated antibody that recognizes the Fc tag (e.g., HRP-
conjugated anti-human IgG) was added.

o Substrate Addition: A chromogenic substrate (e.g., TMB) was added. The enzyme (HRP)
converts the substrate, producing a color change.[22]

o Measurement: The reaction was stopped, and the absorbance was read at a specific
wavelength (e.g., 450 nm) using a plate reader. The signal intensity correlates with the
amount of bound spike protein.[22]

Visualizations of Workflows and Hypotheses

Diagrams are essential for visualizing the complex workflows and logical relationships that
underpinned early research into the origins of SARS-CoV-2.
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Caption: Workflow for Viral Identification and Origin Investigation.
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Caption: Hypothesized Zoonotic Transmission Pathway for SARS-CoV-2.

Conclusion

The early research into the origins of SARS-CoV-2 established a strong foundation for a natural
zoonotic origin, with compelling genomic evidence pointing to bat coronaviruses as the likely
ancestral source.[23][24][25] The discovery of related viruses in pangolins, particularly the high
similarity of their spike protein's RBD to that of SARS-CoV-2, suggested a complex
evolutionary pathway that may have involved an intermediate host or recombination events.[9]
Key viral features, such as the high-affinity binding to human ACE2 and the presence of a furin
cleavage site, were identified as critical determinants of its pandemic potential. The
methodologies and data from this initial period were instrumental in guiding the global public
health response and continue to inform ongoing research into coronavirus evolution and

emergence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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